4H-Pyrrolo[3,2-e]benzothiazole(9CI)
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Overview
Description
4H-Pyrrolo[3,2-e]benzothiazole(9CI) is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-e]benzothiazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzothiazole with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product .
Industrial Production Methods
Industrial production of 4H-Pyrrolo[3,2-e]benzothiazole(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo[3,2-e]benzothiazole(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of 4H-Pyrrolo[3,2-e]benzothiazole(9CI) include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from the reactions of 4H-Pyrrolo[3,2-e]benzothiazole(9CI) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4H-Pyrrolo[3,2-e]benzothiazole(9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4H-Pyrrolo[3,2-e]benzothiazole(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4H-Pyrrolo[3,2-e]benzothiazole(9CI) can be compared with other similar heterocyclic compounds, such as:
Benzothiazole: Similar in structure but lacks the pyrrole ring.
Pyrrolobenzothiazole: Contains a similar fused ring system but may have different substituents.
Thiazolopyridine: Another heterocyclic compound with a different arrangement of nitrogen and sulfur atoms
Properties
CAS No. |
32530-64-6 |
---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
4H-pyrrolo[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1,3-5H,2H2 |
InChI Key |
FTTPUBSLKCQZCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=CC=N2)C3=C1SC=N3 |
Origin of Product |
United States |
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